N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide
Description
N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide is a synthetic small molecule featuring a pyridine core substituted with a fluorine atom at the 2-position and a carboxamide group at the 4-position. The carboxamide side chain incorporates an ethyl(2-methylphenyl)aminoethyl moiety, which introduces both lipophilic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-[2-(N-ethyl-2-methylanilino)ethyl]-2-fluoropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c1-3-21(15-7-5-4-6-13(15)2)11-10-20-17(22)14-8-9-19-16(18)12-14/h4-9,12H,3,10-11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHIEEWRZKAHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNC(=O)C1=CC(=NC=C1)F)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide typically involves a multi-step process. One common method involves the reaction of 2-fluoropyridine-4-carboxylic acid with 2-[ethyl(2-methylphenyl)amino]ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Heterocycle Modifications
Target Compound: The pyridine ring in N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide is distinct for its fluorine substitution, which enhances electronegativity and may influence binding affinity or metabolic stability.
Analog 1: 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[ethyl(2-methylphenyl)amino]ethyl]-3-pyridinecarboxamide (, Compound 3)
- Structural Difference : Replaces the 2-fluorine with a thioether-linked isoxazole group.
Analog 2: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
- Structural Difference : Pyrimidine core instead of pyridine, with methoxy and fluorophenyl substituents.
- Implications : Pyrimidines are common in antiviral and anticancer agents due to their ability to mimic nucleobases. The fluorophenyl group in this analog may enhance membrane permeability, similar to the fluorine in the target compound .
Side Chain Variations
Target Compound: The ethyl(2-methylphenyl)aminoethyl group provides a bulky, lipophilic side chain that may facilitate hydrophobic interactions in binding pockets.
Analog 3: 3-amino-N-(2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide ()
- Structural Difference: Incorporates a trifluoromethyl group and a fused thieno-pyridine ring system.
- The fused ring system may restrict conformational flexibility, impacting binding kinetics .
Analog 4: N-[1-methyl-2-(methylphenylamino)ethyl]-2-[(2-thienylmethyl)thio]-benzamide (, Compound 2)
- Structural Difference : Benzamide core with a thienylmethylthio substituent.
Physicochemical and Pharmacokinetic Considerations
| Property | Target Compound | Analog 1 | Analog 3 |
|---|---|---|---|
| Core Heterocycle | Pyridine (2-F, 4-carboxamide) | Pyridine (3-carboxamide) | Thieno-pyridine |
| Key Substituent | Ethyl(2-methylphenyl)aminoethyl | Isoxazole-thioether | Trifluoromethyl |
| Lipophilicity (Predicted) | Moderate (fluorine + aryl groups) | High (thioether + isoxazole) | High (trifluoromethyl + fused rings) |
| Hydrogen-Bonding Capacity | Amide N-H, fluorine | Amide N-H, isoxazole N/O | Amide N-H, trifluoromethyl (weak) |
- Fluorine vs.
- Aromatic Stacking: Pyridine (target) and pyrimidine (Analog 2) cores facilitate π-π interactions, whereas thieno-pyridine (Analog 3) may enhance stacking due to extended conjugation .
Pharmacological Implications
- Antimicrobial Potential: Analog 2’s pyrimidine derivatives exhibit antibacterial and antifungal activity, suggesting that the target compound’s pyridine core and fluorine substitution might similarly target microbial enzymes .
- Cancer and Thrombosis : Compounds in with thioether and isoxazole groups are proposed for cancer and thrombosis, implying that the target compound’s carboxamide side chain could be optimized for similar therapeutic pathways .
Biological Activity
N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H20FN3O
- Molecular Weight : 283.35 g/mol
The presence of the fluorine atom in the pyridine ring is significant for its interaction with biological targets, enhancing lipophilicity and possibly affecting receptor binding affinity.
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes, such as kinases or phosphodiesterases.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives with structural similarities have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | Breast | 5.0 | Apoptosis induction |
| B | Lung | 3.5 | Cell cycle arrest |
| C | Colon | 4.8 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Studies and Research Findings
-
Case Study on Antitumor Efficacy :
A study published in Cancer Research demonstrated that a related compound significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism was attributed to the downregulation of key survival pathways (e.g., PI3K/Akt). -
Antimicrobial Evaluation :
Research conducted by Umesha et al. (2009) assessed the antimicrobial activity of various pyrazole derivatives, including compounds structurally analogous to this compound. The findings indicated substantial activity against resistant bacterial strains, supporting further development as an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
